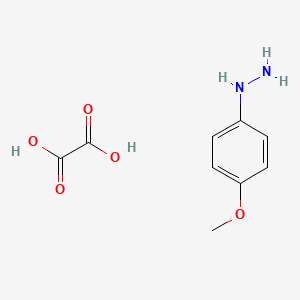
(4-methoxyphenyl)hydrazine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)hydrazine;oxalic acid is a compound that combines (4-methoxyphenyl)hydrazine with oxalic acid. (4-Methoxyphenyl)hydrazine is a derivative of phenylhydrazine, where a methoxy group is attached to the para position of the phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-methoxyphenyl)hydrazine typically involves the diazotization of p-anisidine followed by reduction. The process begins with the addition of hydrochloric acid and sodium nitrite to p-anisidine at low temperatures (0-5°C). The resulting diazonium salt is then reduced using agents such as ammonium sulfite and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of (4-methoxyphenyl)hydrazine hydrochloride involves similar steps but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for diazotization, ammonium sulfite for reduction, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted phenyl derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
(4-Methoxyphenyl)hydrazine;oxalic acid has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. It can also form stable complexes with metal ions, which can be used in catalysis and other chemical processes. The methoxy group enhances its reactivity by donating electron density to the phenyl ring, making it more nucleophilic .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Lacks the methoxy group, making it less reactive in certain reactions.
4-Bromophenylhydrazine: Contains a bromine atom instead of a methoxy group, leading to different reactivity and applications.
4-Chlorophenylhydrazine: Similar to 4-bromophenylhydrazine but with a chlorine atom.
4-Fluorophenylhydrazine: Contains a fluorine atom, affecting its reactivity and stability
Uniqueness
(4-Methoxyphenyl)hydrazine is unique due to the presence of the methoxy group, which enhances its nucleophilicity and reactivity. This makes it particularly useful in organic synthesis and various scientific research applications .
Properties
CAS No. |
110251-56-4; 70672-74-1 |
|---|---|
Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.204 |
IUPAC Name |
(4-methoxyphenyl)hydrazine;oxalic acid |
InChI |
InChI=1S/C7H10N2O.C2H2O4/c1-10-7-4-2-6(9-8)3-5-7;3-1(4)2(5)6/h2-5,9H,8H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
LNCCHXQYJZMIIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NN.C(=O)(C(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


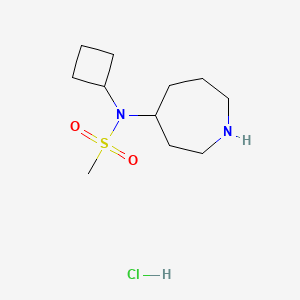
![2-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2651384.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2651385.png)
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2651386.png)
![3-benzyl-8-(2-fluorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651387.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2651388.png)
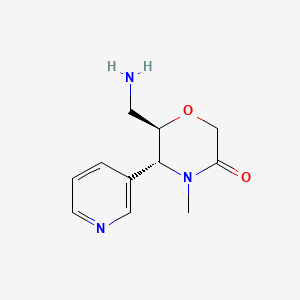
![Rac-methyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2651393.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2651396.png)
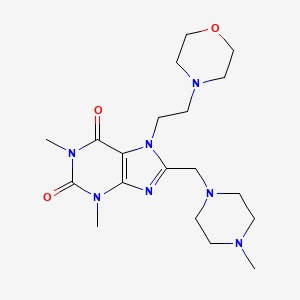
![4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2651398.png)

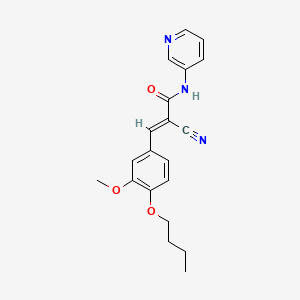
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2651404.png)
